(S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride (S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1787191-35-8
VCID: VC5167999
InChI: InChI=1S/C12H14N2O.ClH/c15-12-11-4-2-1-3-9(11)8-14(12)10-5-6-13-7-10;/h1-4,10,13H,5-8H2;1H/t10-;/m0./s1
SMILES: C1CNCC1N2CC3=CC=CC=C3C2=O.Cl
Molecular Formula: C12H15ClN2O
Molecular Weight: 238.72

(S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride

CAS No.: 1787191-35-8

Cat. No.: VC5167999

Molecular Formula: C12H15ClN2O

Molecular Weight: 238.72

* For research use only. Not for human or veterinary use.

(S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride - 1787191-35-8

Specification

CAS No. 1787191-35-8
Molecular Formula C12H15ClN2O
Molecular Weight 238.72
IUPAC Name 2-[(3S)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride
Standard InChI InChI=1S/C12H14N2O.ClH/c15-12-11-4-2-1-3-9(11)8-14(12)10-5-6-13-7-10;/h1-4,10,13H,5-8H2;1H/t10-;/m0./s1
Standard InChI Key HEECAGMETSERNO-PPHPATTJSA-N
SMILES C1CNCC1N2CC3=CC=CC=C3C2=O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s IUPAC name, (S)-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride, reflects its bicyclic isoindolin-1-one system fused to a pyrrolidine ring. The molecular formula is C₁₂H₁₅ClN₂O, with a molar mass of 238.71 g/mol . The (S)-configuration at the pyrrolidine C3 position is critical for its stereoselective interactions in biological systems.

The structure comprises:

  • Isoindolin-1-one core: A benzo-fused γ-lactam system that imparts planarity and hydrogen-bonding capability.

  • Pyrrolidin-3-yl substituent: A five-membered secondary amine ring providing conformational flexibility and basicity.

  • Hydrochloride salt: Enhances solubility and stability for handling .

Spectral and Stereochemical Data

While experimental spectral data for the non-fluorinated variant is scarce, fluorinated analogs such as (S)-6-fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride (PubChem CID 86276916) offer comparative insights :

  • SMILES: C1CNC[C@H]1N2CC3=C(C2=O)C=C(C=C3)F.Cl (fluoro analog) .

  • InChIKey: WULVSQSMDXKFLS-PPHPATTJSA-N (fluoro analog) .

  • Optical rotation: Expected to exhibit dextrorotatory properties due to the (S)-configuration, though specific values are unreported.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via stereoselective methods analogous to those described in patent US20040236118A1 for pyrrolidine derivatives . Key steps include:

  • Boc Protection: Introduction of a tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen to prevent undesired side reactions .

  • Cyclization: Formation of the isoindolin-1-one core via intramolecular lactamization under acidic conditions.

  • Stereochemical Control: Use of chiral auxiliaries or catalysts to enforce the (S)-configuration at the pyrrolidine C3 position .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Representative Reaction Scheme:

(R)-Boc-pyrrolidine-3-amine+Isoindolinone precursorCu(I) catalyst(S)-2-(Pyrrolidin-3-yl)isoindolin-1-oneHClHydrochloride salt[5]\text{(R)-Boc-pyrrolidine-3-amine} + \text{Isoindolinone precursor} \xrightarrow{\text{Cu(I) catalyst}} \text{(S)-2-(Pyrrolidin-3-yl)isoindolin-1-one} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}[5]

Industrial Production

Kishida Chemical Co., Ltd. markets the compound under the product code PK0-28061, indicating its commercial availability as a building block for medicinal chemistry . Scalable production likely employs continuous flow chemistry to enhance yield and purity.

Physicochemical Properties

Calculated and Experimental Properties

Based on fluorinated analogs (e.g., 5-, 6-, and 7-fluoro derivatives) , the following properties are inferred:

PropertyValue (Target Compound)Value (6-Fluoro Analog)
Molecular Weight238.71 g/mol256.70 g/mol
Hydrogen Bond Donors22
Hydrogen Bond Acceptors33
Rotatable Bonds11
LogP (Predicted)1.2 ± 0.31.5 ± 0.3

The absence of a fluorine atom reduces molar mass by 18.99 g/mol compared to fluorinated analogs . The hydrochloride salt form increases aqueous solubility (>10 mg/mL in water at 25°C) .

Applications in Pharmaceutical Research

Role as a Building Block

The compound’s rigid scaffold and chiral center make it a versatile intermediate for:

  • Antimicrobial Agents: Analogous pyrrolidine derivatives are intermediates in carbapenem antibiotics .

  • Kinase Inhibitors: Isoindolinone cores are prevalent in Bruton’s tyrosine kinase (BTK) inhibitors.

  • Neurological Therapeutics: Pyrrolidine moieties enhance blood-brain barrier penetration in CNS-targeted drugs .

Case Study: Carbapenem Synthesis

In patent US20040236118A1, a related (2S,4S)-pyrrolidine derivative is used to synthesize carbapenems with broad-spectrum antibacterial activity . The target compound could serve a similar role by providing the stereochemically defined pyrrolidine backbone.

Comparative Analysis with Fluorinated Analogs

ParameterTarget Compound6-Fluoro Analog 7-Fluoro Analog
Molecular FormulaC₁₂H₁₅ClN₂OC₁₂H₁₄ClFN₂OC₁₂H₁₄ClFN₂O
BioavailabilityModerate (predicted)High (lipophilic F)High
Synthetic ComplexityIntermediateHigh (requires F introduction)High

Fluorination at the 5-, 6-, or 7-position enhances metabolic stability but complicates synthesis . The non-fluorinated variant offers a cost-effective alternative for early-stage drug discovery.

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